2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with a 3-chlorophenyl group at position 1, a hydroxy group at position 4, and a thioether-linked phenylethanone moiety at position 4. Its synthesis involves reacting the monopotassium salt of 1,5,6,7-tetrahydro-1-phenyl-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one with 3-chlorophenacyl chloride under reflux in ethanol .
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-phenacylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-7-4-8-14(9-13)24-17-15(10-21-24)18(26)23-19(22-17)27-11-16(25)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBOAHDIJXBURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions . The chlorophenyl group is introduced via electrophilic aromatic substitution, and the hydroxy group is added through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group yields ketones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly in oncology and antimicrobial research. The following sections detail specific applications:
Antitumor Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit various cancer cell lines:
- Cell Lines Tested : HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), PC-3 (prostate cancer).
- IC50 Values : These compounds demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects against these cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it may inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
Case Studies
Several case studies highlight the effectiveness of this compound in different therapeutic contexts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Effects | Demonstrated significant inhibition of HepG2 and MCF-7 cell lines with low micromolar IC50 values. |
| Study 2 | Antimicrobial Activity | Showed promising results against Gram-positive bacteria, suggesting potential for antibiotic development. |
| Study 3 | Mechanism of Action | Investigated binding interactions with specific enzymes, revealing pathways through which the compound exerts its effects. |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein tyrosine kinases, such as EGFR. By binding to the active site of these enzymes, it prevents the phosphorylation of key proteins involved in cell signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The molecular targets include the ATP-binding site of EGFR, leading to the disruption of downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Solubility and Stability
- The target compound’s phenylethanone group likely reduces aqueous solubility compared to HS43’s hydroxyethylthio group .
- Cyclization methods using PPA or H2SO4 (–3) yield stable fused-ring systems (e.g., pyrazolo-thiazolo derivatives) but require stringent temperature control to avoid decomposition .
Key Research Findings
Functional Group Optimization: Replacing phenylethanone with polar groups (e.g., propanamide) balances lipophilicity and solubility, critical for oral bioavailability .
Synthetic Flexibility : Modular synthesis allows for diversification at positions 1, 4, and 6, enabling rapid SAR studies .
Biological Activity
The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure that includes:
- Pyrazolo[3,4-d]pyrimidine core : Known for its ability to interact with various biological targets.
- Thioether linkage : Enhances the compound's stability and biological activity.
- Phenylethanone moiety : Potentially contributes to its pharmacological properties.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O₃S |
| Molecular Weight | 419.88 g/mol |
| CAS Number | 921908-54-5 |
Anticancer Properties
Research has demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. Specifically, studies have shown that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines:
- In vitro studies : The compound has been tested against several tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma). Notably, compounds similar to this compound have shown IC50 values as low as 2.24 µM against A549 cells, indicating potent inhibitory effects compared to traditional chemotherapy agents like doxorubicin .
The anticancer effects are attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometric analysis has indicated that these compounds can significantly induce apoptosis in cancer cells at low micromolar concentrations .
- Cell Cycle Arrest : Studies have revealed that certain derivatives can arrest the cell cycle at the S and G2/M phases, further inhibiting cell proliferation .
- Kinase Inhibition : The compound may act as a Src kinase inhibitor, which is crucial for cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance or diminish biological activity. For instance:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 1a | 2.24 | Anticancer (A549) |
| 1d | 1.74 | Anticancer (MCF-7) |
| 12b | 0.016 | EGFR Inhibitor |
These results underscore the importance of specific structural features in optimizing therapeutic efficacy.
Case Study 1: Antitumor Activity Evaluation
In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, compound 1a exhibited high inhibitory activity against multiple tumor cell lines. The research utilized MTT assays to assess cell viability and established a clear correlation between structural modifications and anticancer potency .
Case Study 2: Kinase Inhibition Studies
Another investigation focused on the Src kinase inhibitory activities of pyrazolo[3,4-d]pyrimidine derivatives. The study found that certain compounds effectively inhibited Src kinase with IC50 values below 10 µM, suggesting their potential use in targeted cancer therapies .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
To optimize synthesis, focus on reaction conditions and purification steps:
- Reagent Selection : Use HCl (1.0 M aqueous) for acid-mediated cyclization, as described in similar pyrazolo[3,4-d]pyrimidine syntheses .
- Temperature Control : Heat reactions to 50°C to dissolve intermediates, followed by gradual cooling to crystallize the product, minimizing impurities .
- Purification : Employ recrystallization with ethanol/water mixtures, which enhances purity (70–80% yield in analogous protocols) .
- Monitoring : Use TLC or HPLC to track reaction progress and identify side products early .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. Compare with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidin-4-ones) for pattern matching .
- IR Spectroscopy : Identify key functional groups (e.g., C=S stretch at ~1100 cm⁻¹, OH stretch at ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C17H12ClN3O2S: expected m/z 357.03) .
Basic: How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Solvent Screening : Test DMSO, PEG-400, or cyclodextrin-based solutions for aqueous compatibility .
- pH Adjustment : Use phosphate buffers (pH 6.5–7.4) to enhance solubility of ionizable groups (e.g., the hydroxy moiety) .
- Surfactant Use : Add 0.1% Tween-80 to prevent aggregation in cell culture media .
Advanced: What mechanistic insights explain the regioselectivity of the thioether linkage formation?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : The 6-position of pyrazolo[3,4-d]pyrimidine is electron-deficient due to adjacent nitrogen atoms, favoring thiolate attack .
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature (e.g., 140°C for 2 hours in polyphosphoric acid) to favor one pathway over another .
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to map charge distribution and predict reactive sites .
Advanced: How can environmental fate studies be designed for this compound?
Methodological Answer:
Adopt the INCHEMBIOL framework :
- Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous solutions to simulate photolysis.
- Biotic Transformation : Use soil microcosms with LC-MS/MS to detect metabolites.
- Partitioning Studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict mobility.
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays) .
- Dose-Response Curves : Compare EC50 values across studies; discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers .
Advanced: What in silico strategies predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Molecular Docking : Target kinases (e.g., JAK2) using AutoDock Vina; validate with MD simulations (GROMACS) .
- QSAR Modeling : Build regression models from PubChem datasets to correlate structural features with activity .
Advanced: What methodologies identify biological targets for this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on Sepharose beads for pull-down assays .
- Transcriptomic Profiling : Treat cell lines and analyze RNA-seq data (DESeq2 pipeline) to identify dysregulated pathways .
- Thermal Shift Assay (TSA) : Monitor protein melting shifts to detect binding events .
Advanced: How can stability under physiological conditions be assessed?
Methodological Answer:
- Forced Degradation : Expose to oxidative (H2O2), acidic (0.1 M HCl), and thermal (40°C) stress; analyze via HPLC .
- Plasma Stability : Incubate with rat plasma (37°C, 1 hour); quantify parent compound using LC-MS .
- Solid-State Stability : Store at 25°C/60% RH for 6 months; monitor crystallinity via PXRD .
Advanced: How to study synergistic effects with other therapeutics?
Methodological Answer:
- Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices .
- Mechanistic Modeling : Apply Chou-Talalay’s synergy theorem to distinguish additive vs. synergistic effects .
- In Vivo Validation : Test combinations in xenograft models (e.g., BALB/c mice) with pharmacokinetic monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
